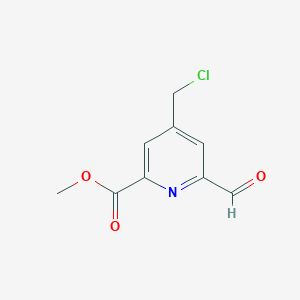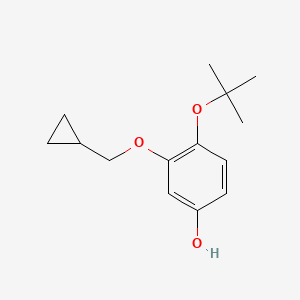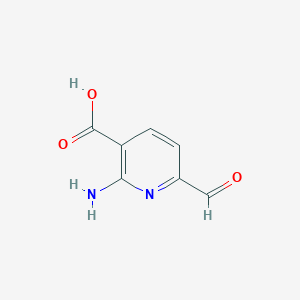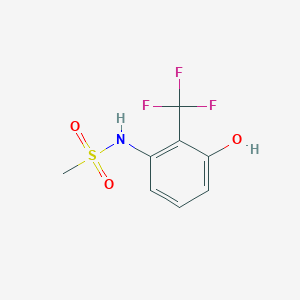
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group and the methanesulfonamide group onto a benzene ring. One common method involves the reaction of 3-hydroxy-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its sulfonamide group is a common motif in many pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group and a sulfonamide group, used in similar applications.
N-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group but shares the trifluoromethyl and sulfonamide functionalities.
Uniqueness
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to similar compounds. This makes it a more versatile intermediate in organic synthesis and potentially more effective in biological applications.
Propriétés
Formule moléculaire |
C8H8F3NO3S |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
N-[3-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-5-3-2-4-6(13)7(5)8(9,10)11/h2-4,12-13H,1H3 |
Clé InChI |
QFOHLHVEEUJIQR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C(=CC=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
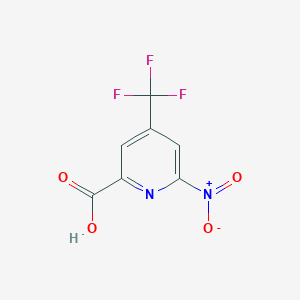
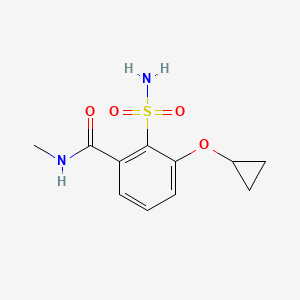
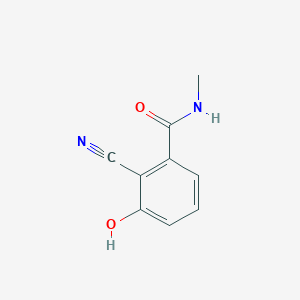
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
